molecular formula C14H9ClFNO4S2 B14230392 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride CAS No. 530116-15-5

1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride

Cat. No.: B14230392
CAS No.: 530116-15-5
M. Wt: 373.8 g/mol
InChI Key: IZKBXCLKBXWHMZ-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both fluorobenzene and indole sulfonyl chloride groups, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride can be synthesized through a multi-step process involving the reaction of 2-fluorobenzenesulfonyl chloride with indole derivatives. The reaction typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often involve maintaining a low temperature to control the reactivity of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and various substituted indole derivatives .

Scientific Research Applications

1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and fluorobenzene groups into target molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride is unique due to the presence of both fluorobenzene and indole sulfonyl chloride groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

530116-15-5

Molecular Formula

C14H9ClFNO4S2

Molecular Weight

373.8 g/mol

IUPAC Name

1-(2-fluorophenyl)sulfonylindole-2-sulfonyl chloride

InChI

InChI=1S/C14H9ClFNO4S2/c15-22(18,19)14-9-10-5-1-3-7-12(10)17(14)23(20,21)13-8-4-2-6-11(13)16/h1-9H

InChI Key

IZKBXCLKBXWHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3F)S(=O)(=O)Cl

Origin of Product

United States

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